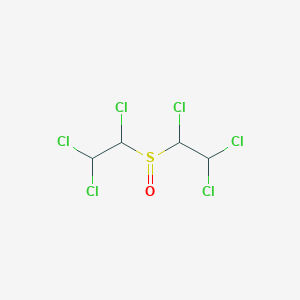
Sulfoxide, bis(1,2,2-trichloroethyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfoxide, bis(1,2,2-trichloroethyl) is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTESO and has the molecular formula C6H5Cl6OS.
Mecanismo De Acción
The mechanism of action of BTESO is not well understood. However, it is believed that BTESO exerts its antimicrobial properties by disrupting the cell membrane of microorganisms, leading to their death.
Efectos Bioquímicos Y Fisiológicos
BTESO has been shown to have low toxicity in animal studies. However, prolonged exposure to BTESO can cause liver and kidney damage. In humans, exposure to BTESO can cause skin irritation and respiratory problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTESO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized on a large scale. BTESO also has antimicrobial properties, making it useful for experiments involving microorganisms. However, BTESO has limitations in that it can be toxic to living organisms, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BTESO. One area of research is the development of new applications for BTESO in medicine, agriculture, and industry. Another area of research is the investigation of the mechanism of action of BTESO and its potential toxicity in living organisms. Additionally, the synthesis of new derivatives of BTESO with improved properties is an area of ongoing research.
In conclusion, BTESO is a chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has antimicrobial properties that make it useful for experiments involving microorganisms. However, its potential toxicity in living organisms is a concern, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of BTESO involves the reaction of bis(1,2,2-trichloroethyl) sulfide with hydrogen peroxide in the presence of a catalyst. This reaction results in the formation of BTESO and water. The synthesis of BTESO is a relatively simple process and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
BTESO has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, BTESO has been shown to have antimicrobial properties and can be used as a disinfectant. In agriculture, BTESO can be used as a pesticide to control pests and diseases. In industry, BTESO can be used as a solvent for various chemicals.
Propiedades
Número CAS |
14788-97-7 |
|---|---|
Nombre del producto |
Sulfoxide, bis(1,2,2-trichloroethyl) |
Fórmula molecular |
C4H4Cl6OS |
Peso molecular |
312.9 g/mol |
Nombre IUPAC |
1,1,2-trichloro-2-(1,2,2-trichloroethylsulfinyl)ethane |
InChI |
InChI=1S/C4H4Cl6OS/c5-1(6)3(9)12(11)4(10)2(7)8/h1-4H |
Clave InChI |
VAVXWXRPWYSVME-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)(S(=O)C(C(Cl)Cl)Cl)Cl |
SMILES canónico |
C(C(Cl)Cl)(S(=O)C(C(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



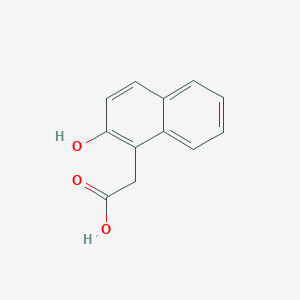
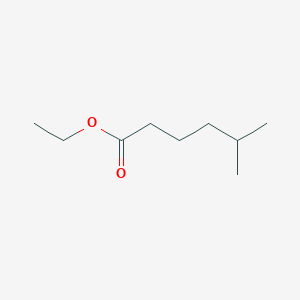

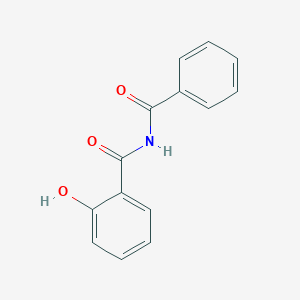
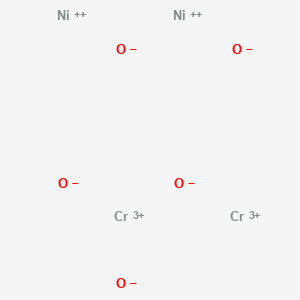

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)
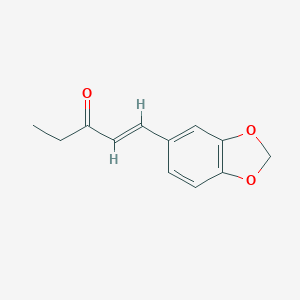
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)

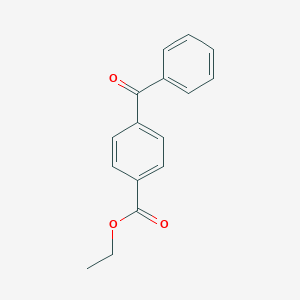
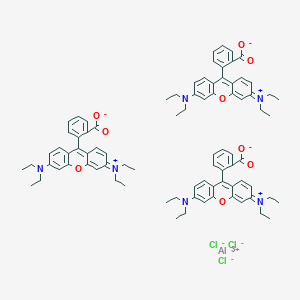
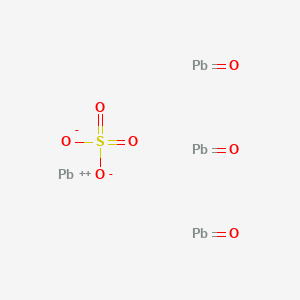
![Succinic acid, [1,4-14C]](/img/structure/B88980.png)